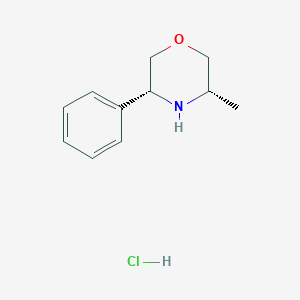

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride

Description

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name |

(3S,5R)-3-methyl-5-phenylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSNLLZWPJEGNT-ROLPUNSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@H](N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the reaction of aniline with [2H6] 2-bromopropane, followed by a series of steps to introduce the morpholine ring and the phenyl group . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the compound . This method ensures high purity and yield, which is essential for its applications in research and development.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound's unique stereochemistry allows it to interact with biological targets effectively, making it a candidate for drug development. It has been investigated for its potential role as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders and other medical conditions.

Case Study: Neuropharmacology

Research has shown that derivatives of morpholine compounds exhibit activity on neurotransmitter receptors, which can lead to therapeutic effects. For example, studies have indicated that morpholine derivatives can modulate serotonin and dopamine receptors, which are crucial in treating depression and anxiety disorders.

Organic Synthesis

Building Block for Complex Molecules

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Introduction of different functional groups | Alkyl halides, acyl chlorides |

| Cyclization | Formation of cyclic compounds | Amino alcohols, aldehydes |

| Reduction | Conversion to alcohols or other derivatives | Lithium aluminum hydride, sodium borohydride |

Biological Studies

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of morpholine derivatives. The compound has shown promising results against various bacterial strains, indicating its potential as a new antimicrobial agent.

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of several morpholine derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its viability as a therapeutic agent.

Industrial Applications

Material Science

The compound's unique properties make it suitable for applications in developing new materials. Its ability to form stable complexes with metals can be exploited in catalysis and material synthesis.

Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| This compound | Chiral morpholine | Drug development, organic synthesis |

| (3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride | Piperidine derivative | Medicinal chemistry |

| 2-(4-fluorophenyl)-3-methylmorpholine | Fluorinated morpholine | Antidepressant research |

Mechanism of Action

The mechanism of action of (3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include (3R,5S)-fluvastatin and other morpholine derivatives . These compounds share structural similarities but may differ in their stereochemistry and specific functional groups.

Uniqueness

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of chiral drugs and catalysts.

Biological Activity

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring with a methyl group at the 3-position and a phenyl group at the 5-position. Its hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect acetylcholinesterase activity, which is crucial in neurotransmission .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood and cognition .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable effects on various cell lines. The following table summarizes key findings from relevant studies:

Case Studies

- Neuroprotective Effects : A study involving Neuro2a cells showed that treatment with this compound at a concentration of 20 µM led to increased cell viability under oxidative stress conditions. This suggests potential utility in neurodegenerative diseases where oxidative stress plays a significant role .

- Antiviral Activity : Another investigation reported modest antiviral activity against influenza A (H1N1) when tested at varying concentrations, indicating potential as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride | Moderate enzyme inhibition | Different structural properties influence activity. |

| (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride | Stronger inhibition of specific receptors | More potent due to additional fluorine substituents. |

Q & A

Q. What crystallographic challenges arise during structure determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.